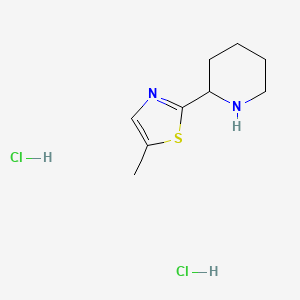

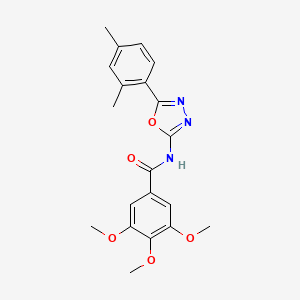

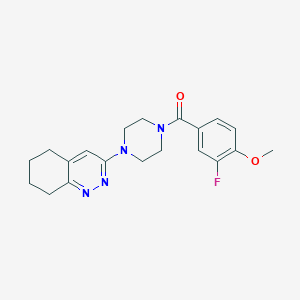

![molecular formula C20H17ClN4O3S B2645536 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034597-70-9](/img/structure/B2645536.png)

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups and structural features that are common in medicinal chemistry. It has an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities . The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to readily form hydrogen bonds with biological targets .

Molecular Structure Analysis

The indole moiety in the compound is aromatic in nature, with the nitrogen lone electron pair participating in the aromatic ring . The compound also contains a piperidinyl group, which is a type of secondary amine. Secondary amines can participate in a variety of chemical reactions, including those involving the formation of hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, indole is a crystalline colorless compound with specific odors . The compound’s solubility would depend on the polarity of its functional groups and the solvent used.Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- The synthesis of indole derivatives, including compounds structurally related to 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, has been reported with evaluations of their anticancer activities against different cancer cell lines. For instance, synthesized compounds have shown activity against MCF-7 human breast cancer cell line, highlighting the potential of these derivatives in anticancer drug development (N. Kumar & Sanjay K. Sharma, 2022).

Biological Evaluation

- Another study focused on the synthesis of highly functionalized dispiro heterocycles, including derivatives that share a structural motif with the compound of interest. These synthesized compounds were subjected to antimicrobial and antitubercular activity evaluations, revealing some compounds with significant antimicrobial and antitubercular properties compared to standard drugs (A. Dandia, Anuj Jain & Ashok K. Laxkar, 2013).

Synthesis and Stereo Structure

- Research has also explored the synthesis and stereo structure of similar pyrimidine derivatives, providing insights into their chemical properties and potential applications in developing new therapeutic agents (V. Vasilin et al., 2014).

Synthesis and Reactions of Polynuclear Heterocycles

- The synthesis of thieno[2,3-d]pyrimidine compounds and their reactions have been studied, aiming to produce biologically active compounds. This research is driven by the high biological activities associated with thienopyrimidine derivatives, such as inhibiting adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (A. El-Gazzar, H. Hussein & A. Aly, 2006).

Antitumor Activity

- Another area of research includes the regioselective synthesis and evaluation of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones for their antitumor activity. Some synthesized compounds have shown mild activity against various human tumor cells, indicating their potential as cancer therapeutic agents (A. S. Girgis, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3S/c21-12-1-2-14-11(9-12)10-16(22-14)18(26)24-6-3-13(4-7-24)25-19(27)17-15(5-8-29-17)23-20(25)28/h1-2,5,8-10,13,22H,3-4,6-7H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUVDYSZSZHOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

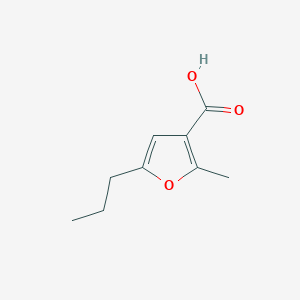

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

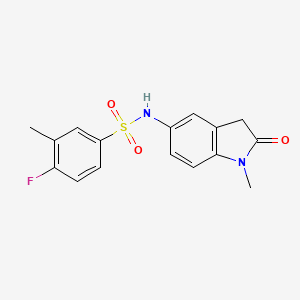

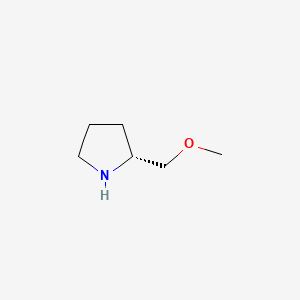

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)

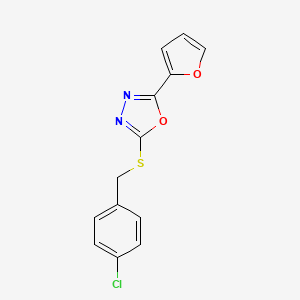

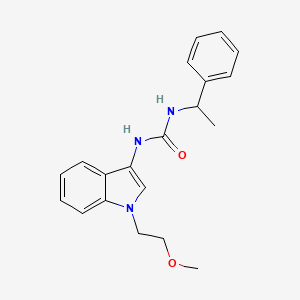

![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2645475.png)

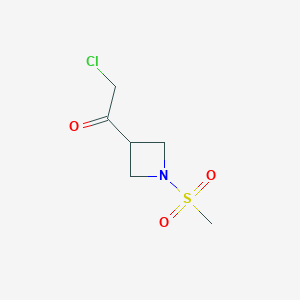

![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)